

GZD856 Demonstrates Superior Efficacy Over Nilotinib, Particularly Against T315I Mutant BCR-ABL

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Compound of Interest

Compound Name: GZD856

Cat. No.: B3027246

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GUANGZHOU, China – A comprehensive analysis of preclinical data reveals that **GZD856**, a novel tyrosine kinase inhibitor (TKI), exhibits superior efficacy compared to the second-generation TKI nilotinib in inhibiting the proliferation of chronic myeloid leukemia (CML) cells, most notably those harboring the recalcitrant T315I mutation. This guide provides a detailed comparison of the two compounds, supported by experimental data, for researchers, scientists, and drug development professionals.

GZD856 is a potent, orally bioavailable inhibitor of both native and mutated forms of the BCR-ABL kinase, the primary driver of CML. Nilotinib is an established second-generation TKI effective against many imatinib-resistant BCR-ABL mutations but is notably ineffective against the T315I "gatekeeper" mutation. This comparison guide summarizes the key preclinical findings that highlight the differential efficacy of these two compounds.

In Vitro Efficacy: GZD856 Overcomes Nilotinib's Limitations

A direct comparison of the half-maximal inhibitory concentrations (IC₅₀) of **GZD856** and nilotinib across a panel of CML-relevant cell lines unequivocally demonstrates the superior potency of **GZD856**, particularly against the T315I mutant. In the Ba/F3 cell line engineered to express the T315I mutation, **GZD856** exhibited an IC₅₀ value of 10.8 nM, whereas nilotinib

was largely ineffective with an IC50 of 1461 nM[1]. Against the wild-type BCR-ABL expressing K562 cell line, **GZD856** also showed higher potency with an IC50 of 2.2 nM compared to nilotinib's 6.5 nM[1].

Cell Line	BCR-ABL Status	GZD856 IC50 (nM)	Nilotinib IC50 (nM)
K562	Wild-type	2.2	6.5
Ba/F3	Wild-type	0.64	22
Ba/F3	T315I Mutant	10.8	1461

Data sourced from Lu
et al., 2017[1]

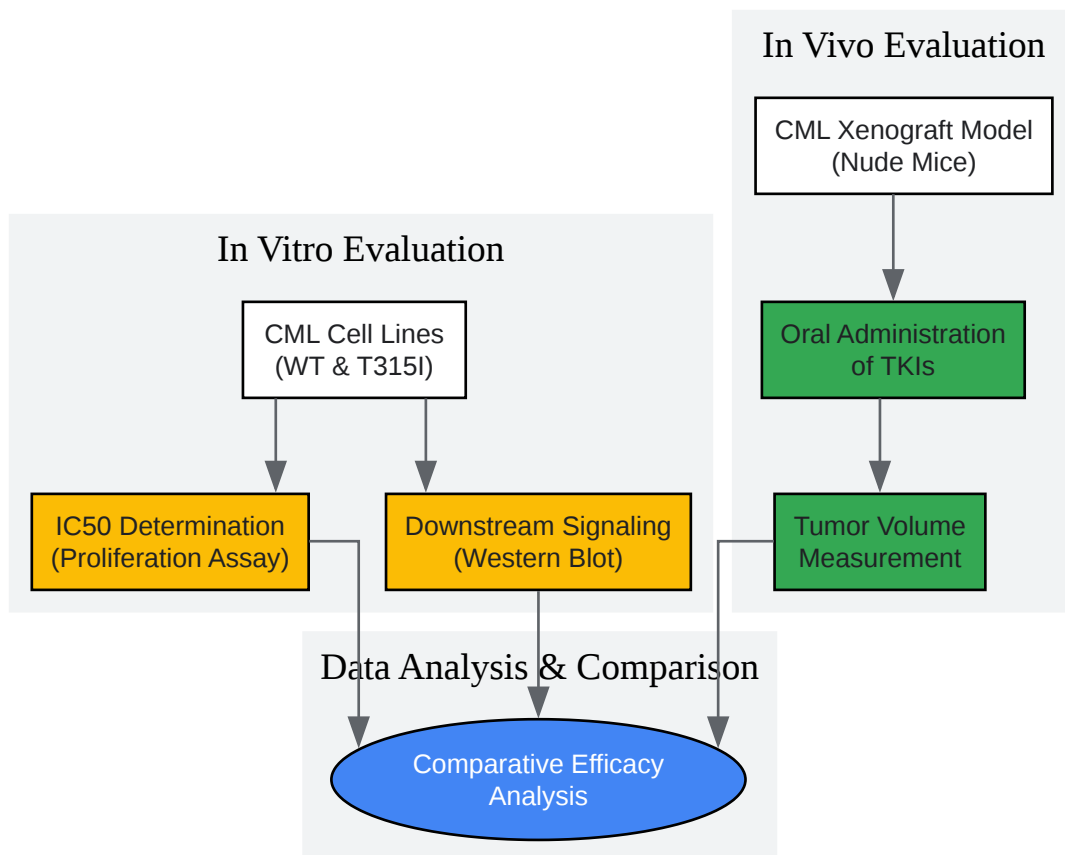
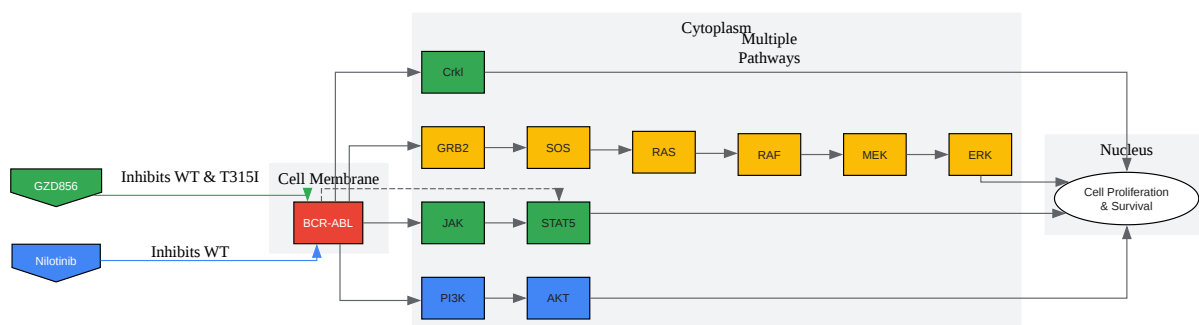
Mechanism of Action: Inhibition of Downstream Signaling

Both **GZD856** and nilotinib function by inhibiting the tyrosine kinase activity of BCR-ABL, thereby blocking downstream signaling pathways crucial for CML cell proliferation and survival. Key downstream effectors of BCR-ABL include Crkl (v-crk avian sarcoma virus CT10 oncogene homolog-like) and STAT5 (Signal Transducer and Activator of Transcription 5).

Preclinical studies have demonstrated that **GZD856** effectively suppresses the phosphorylation of both Crkl and STAT5 in a dose-dependent manner in K562 cells and Ba/F3 cells expressing either wild-type or T315I mutant BCR-ABL. This indicates a comprehensive blockade of the oncogenic signaling cascade.

Similarly, nilotinib has been shown to inhibit the phosphorylation of Crkl and STAT5 in CML cells expressing wild-type BCR-ABL. However, its inability to inhibit the T315I mutant kinase activity translates to a lack of effect on downstream signaling in cells harboring this mutation.

BCR-ABL Signaling Pathway



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References

- 1. aacrjournals.org [aacrjournals.org]
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Phone: (601) 213-4426

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